molecular formula C11H8O2S B091772 5-Phenylthiophene-2-carboxylic acid CAS No. 19163-24-7

5-Phenylthiophene-2-carboxylic acid

Cat. No. B091772
CAS RN: 19163-24-7
M. Wt: 204.25 g/mol
InChI Key: QGMFBCDNJUZQBZ-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carboxylic acid is a compound that has been studied for its potential use in various applications, including as a lead compound for new antirheumatic drugs. It is a derivative of thiophene, a heterocyclic compound that is known for its aromaticity and stability due to the presence of a sulfur atom in its ring structure. The phenyl group attached to the thiophene ring may contribute to the compound's pharmacological properties, as seen in the metabolite of esonarimod, which has been developed as an antirheumatic drug .

Synthesis Analysis

The synthesis of thiophene derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One approach involves the Fiesselmann reaction, which allows for the closure of the thiophene ring and the introduction of substituents such as alkyl chains or aryl groups . Another method described involves the synthesis of thieno[3,2-b]thiophene-2-carboxylic acids and their derivatives, which can form supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the electrosynthesis technique has been developed for the preparation of dihydrothiophene carboxylic acids, which can be influenced by the nature of the cation in the electrolyte used .

Molecular Structure Analysis

The molecular structure of 5-phenylthiophene-2-carboxylic acid derivatives plays a crucial role in their biological activity. Structure-activity relationship studies have indicated that certain derivatives, such as those with bromo or chloro substituents on the phenyl ring, exhibit potent suppressive effects against adjuvant-induced arthritis in rats . Furthermore, molecular docking simulations have been performed to predict the binding modes of these compounds within the active sites of target enzymes, suggesting that the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold could be a promising template for anti-tuberculosis drugs .

Chemical Reactions Analysis

Thiophene-based derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions, which allow for the synthesis of a wide range of novel compounds with potential spasmolytic activity . Additionally, carboxylic acids and esters can be converted into S,S'-diphenyl acetals and phenyl sulfides using thexylphenylthioborane, demonstrating the versatility of thiophene carboxylic acids in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of polythiophene carboxylic acids have been studied, revealing unique behaviors such as pH-induced conformational changes from aggregated to extended states, which differ from common flexible polyelectrolytes like poly(acrylic acid) . The spectral transitions and titration behavior of these compounds are also of interest, as they can provide insights into the solution properties and potential applications of thiophene carboxylic acids in various fields .

Scientific Research Applications

  • Antirheumatic Agents : 5-Phenylthiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as antirheumatic drugs. These compounds showed significant antagonistic effects toward interleukin-1 in mice and suppressive effects against adjuvant-induced arthritis in rats (Noguchi et al., 2003).

  • Anti-Tubercular Activity : Derivatives of 5-Phenylthiophene-2-carboxylic acid have been found to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This suggests their potential as new templates for anti-tuberculosis drugs (Lu et al., 2011).

  • Antibacterial Agents : Various derivatives of 5-Phenylthiophene-2-carboxylic acid have been synthesized and shown to possess moderate to good antimicrobial activities. This highlights their relevance in the field of antibacterial drug development (Babu et al., 2016).

  • Polymer Science : Poly(2-thiophen-3-yl-malonic acid), a derivative of 5-Phenylthiophene-2-carboxylic acid, has been synthesized and characterized. It has potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).

  • Fluorescent Biosensors : A derivative of 5-Phenylthiophene-2-carboxylic acid, used as a fluorescent biosensor, exhibited enhanced monomer emission upon binding to proteins such as Bovine Serum Albumin. This suggests its application in protein analysis (Hu et al., 2016).

  • Antithrombotic Agents : 5-Phenylthiophene-2-carboxylic acid derivatives have shown good in vivo activity as antithrombotic agents, indicating their potential in cardiovascular disease treatment (Babu et al., 2017).

  • Spasmolytic Activity : Novel thiophene-based derivatives of 5-Phenylthiophene-2-carboxylic acid exhibited potent spasmolytic effects, suggesting their potential in the treatment of spasmodic disorders (Rasool et al., 2020).

  • Hypoglycemic Activity : Certain phenylalkyloxiranecarboxylic acid derivatives, related to 5-Phenylthiophene-2-carboxylic acid, have shown remarkable blood glucose lowering activities, indicating their potential in diabetes treatment (Eistetter & Wolf, 1982).

Safety And Hazards

5-Phenylthiophene-2-carboxylic acid is irritating to eyes, respiratory system, and skin . It is advised to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

properties

IUPAC Name

5-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMFBCDNJUZQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353040
Record name 5-Phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiophene-2-carboxylic acid

CAS RN

19163-24-7
Record name 5-Phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-thiophenecarboxylic Acid
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Synthesis routes and methods I

Procedure details

5-Phenylthiophene-2-carboxaldehyde (750 mg, 4 mmol) is dissolved in a mixture of THF, tBuOH, and water (2:1:1, 60miL). KH2PO4 (1.36 g, 10 mmol) is added followed by NaClO2 (900 mg, 10 mmol). The mixture is stirred at rt for 5 days. Aqueous NaOH (2M, 10 mL) is added and a majority of the organic solvents are removed in vacuo yielding an aqueous suspension. This suspension is diluted with water and washed with three times with CH2Cl2. The aqueous layer is acidified to pH<2 with 25% H2SO4 and the product is extracted three times with CH2Cl2. The combined organic washes are dried over Na2SO4, filtered and concentrated in vacuo to yield 417 mg (51%) of 5-phenylthiophene-2-carboxylic acid. MS for C11H8O2S, (ES) m/z: 203 (M−H)−.
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750 mg
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1.36 g
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900 mg
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-phenylthiophene (16.0 g, 0.1 mole) in 100 ml anhydrous tetrahydrofuran (THF) is treated dropwise with a solution of n-butyl lithium (0.11 mole) in hexane (2 M solution). Thereafter the mixture is stirred for 1 hr. The resulting black solution is poured onto 50 g of solid CO2 covered with ether. When all the CO2 is evaporated, the mixture is treated with 200 ml of water, acidified with 10% HCl and extracted with ether. The extract is washed with 5% NaOH. The latter washings are cooled and rendered acidic with 20% HCl. The resulting precipitate is collected and recrystallized from 100 ml CCl4 to give 5-phenyl 2-thiophenecarboxylic acid, mp 180° C, γmaxCHCl 3 1665 cm-1, as yellow green crystals.
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16 g
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0.11 mol
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-methoxycarbonyl-5-phenylthiophene (437 mg) in methanol (5 ml) and tetrahydrofuran (5 ml) was added an aqueous solution of sodium hydroxide (IN, 3 ml) followed by stirring for 2 hours. To the mixture was added hydrochloric acid (IN, 5 ml). The precipitate was collected by filtration and dried to give 5-phenylthiophene-2-carboxylic acid (397 mg, 97.1%).
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437 mg
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3 mL
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5 mL
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5 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Noguchi, M Hasegawa, K Tomisawa… - Bioorganic & medicinal …, 2003 - Elsevier
… The preparation of 5-phenylthiophene-2-carboxylic acid (7a) and its methyl ester (7b) is … The synthetic pathway to other 5-phenylthiophene-2-carboxylic acid derivatives (7c–h) is …
Number of citations: 22 www.sciencedirect.com
AM Arasavelli, GSV Raghava… - Heterocyclic …, 2017 - degruyter.com
Synthesis, characterization and biological activity of novel 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives are described. Aryl/heteroaryl esters were converted to …
Number of citations: 5 www.degruyter.com
AI Kosak, RJF Palchak, WA Steele… - Journal of the American …, 1954 - ACS Publications
5-Phenyl-2-thiophene-ol has been synthesized by the oxidation of 2-pheuyi-5-thienyl Grignard reagent or the correspond-ing lithium derivative, and by cyclization of j3-benzoylpropionic …
Number of citations: 60 pubs.acs.org
W Yin, Y Zhang, H Cui, H Jiang, L Liu, Y Zheng… - European Journal of …, 2021 - Elsevier
… -2-carboxamide compounds 16a-m and 17a-h were prepared by using procedures similar to those described above, except that the 5-phenylthiophene-2-carboxylic acid derivatives …
Number of citations: 10 www.sciencedirect.com
R Suresh, S Muthusubramanian… - Asian Journal of …, 2014 - Wiley Online Library
… To explore the feasibility of this decarboxylative coupling, 4-methylpyridine N-oxide (1 a) and 5-phenylthiophene-2-carboxylic acid (2 a) were used as the model substrates for the …
Number of citations: 28 onlinelibrary.wiley.com
QL CONHSOzNHP - Thiophenecarboxylic Acids and Their …, 1986 - Wiley Online Library
… part of the product of the reaction of 46 with sulfur was the S-arylthiophene-2-carbo~ ylate:~~ 5-phenylbutdiynoic acid gave a fair yield (52%) of 5phenylthiophene-2-carboxylic acid with …
Number of citations: 0 onlinelibrary.wiley.com
VI Shvedov, OA Safonova - Pharmaceutical Chemistry Journal, 1978 - Springer
… (N-Methyl)piperazide of 5-Phenylthiophene-2-carboxylic Acid (XV). To a solution of (XIV) (1.3 g, 0.00584 mole) in dioxane (15 ml) was slowly added N-methylpiperazine (2.33 g, 0.0233 …
Number of citations: 1 link.springer.com
W Yin, H Cui, H Jiang, Y Zhang, L Liu, T Wu… - European Journal of …, 2022 - Elsevier
… Intermediates 13a-j were obtained via amidation reactions of amino 12a-j and 5-phenylthiophene-2-carboxylic acid in DMF, and then cleavage of the ketal protecting group with acetic …
Number of citations: 6 www.sciencedirect.com
G Kumar, VS Krishna, D Sriram, SM Jachak - European Journal of …, 2018 - Elsevier
… 5-phenylfuran-2-carboxylic acid/5-phenylthiophene-2-carboxylic acid (1a-1d) was achieved via, … The obtained 5-phenylfuran-2-carboxylic acid/5-phenylthiophene-2-carboxylic acid was …
Number of citations: 17 www.sciencedirect.com
S Kawaguchi, Y Gonda, T Yamamoto, Y Sato… - Molecules, 2018 - mdpi.com
Induction of a series of anti-hypoxic proteins protects cells during exposure to hypoxic conditions. Hypoxia-inducible factor-α (HIF-α) is a major transcription factor that orchestrates this …
Number of citations: 10 www.mdpi.com

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